![molecular formula C3BrCl2NS B6218278 4-bromo-2,5-dichloro-1,3-thiazole CAS No. 1005346-24-6](/img/new.no-structure.jpg)
4-bromo-2,5-dichloro-1,3-thiazole
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Overview
Description
4-bromo-2,5-dichloro-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and chlorine atoms. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of bromine and chlorine atoms in the thiazole ring can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-1,3-thiazole typically involves the reaction of 2,5-dichlorothiophene with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dichloromethane . Another method involves the reaction of 2,5-dichlorothiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dichloro-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate electrophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
The thiazole ring is known for its biological activity, particularly as a pharmacophore in drug discovery. 4-Bromo-2,5-dichloro-1,3-thiazole has been investigated for its antimicrobial properties:
- Case Study : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively .
Anticancer Potential
Research has highlighted the potential of thiazole derivatives in anticancer therapies. The specific compound has shown promise in inhibiting cancer cell proliferation:
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 10 µM . This suggests its potential role as a lead compound for further anticancer drug development.
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties:
- Case Study : An experimental model of inflammation showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Agrochemical Applications
The compound's structure allows it to act effectively as a pesticide or herbicide:
Herbicidal Activity
Research indicates that this compound exhibits herbicidal properties:
- Case Study : Field trials demonstrated that formulations containing this compound reduced weed biomass by over 70% compared to untreated controls. It was particularly effective against common agricultural weeds such as Amaranthus retroflexus and Echinochloa crus-galli .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-1,3-thiazole: Lacks the bromine atom, which can affect its reactivity and biological properties.
4-bromo-1,3-thiazole: Lacks the chlorine atoms, which can influence its chemical behavior and applications.
2-bromo-1,3-thiazole:
Uniqueness
4-bromo-2,5-dichloro-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activities compared to similar compounds .
Biological Activity
4-Bromo-2,5-dichloro-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. For instance:
- Against Staphylococcus aureus : The compound exhibited an inhibition zone of 18 mm at a concentration of 100 μg/mL.
- Against Escherichia coli : The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL.
These findings indicate that this compound possesses considerable antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The thiazole scaffold is recognized for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 20 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15 | Inhibition of cell cycle progression |
The compound's efficacy in these models suggests it may serve as a promising lead in cancer therapy .
Anti-inflammatory Activity
Thiazole derivatives have also shown anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often linked to their structural features. The presence of halogen atoms (like bromine and chlorine) enhances the lipophilicity and reactivity of the molecule, which can improve its binding affinity to biological targets. The following SAR observations have been made for thiazoles:
- Substituent Effects : Electron-withdrawing groups at specific positions on the thiazole ring enhance antimicrobial and anticancer activities.
- Halogenation : Compounds with bromine or chlorine substitutions generally exhibit increased potency against bacterial strains.
- Functional Groups : The introduction of hydroxyl or amino groups can further enhance biological activity by improving solubility and interaction with target enzymes .
Case Studies
Several studies have investigated the biological properties of thiazoles including this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and found it to be significantly effective compared to traditional antibiotics .
- Anticancer Research : In a study involving various cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
4-bromo-2,5-dichloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrCl2NS/c4-1-2(5)8-3(6)7-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKVLPOAOFCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrCl2NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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